N-Tosyl-4-chloro-2-iodo-7-azaindole
Description
N-Tosyl-4-chloro-2-iodo-7-azaindole is a halogenated 7-azaindole derivative characterized by a tosyl (p-toluenesulfonyl) protecting group, a chlorine atom at position 4, and an iodine atom at position 2. The compound’s molecular formula is C₁₄H₁₀ClIN₂O₂S, with a molecular weight of 432.66 g/mol (CAS: 869335-20-6) . It is primarily utilized in pharmaceutical research as an intermediate for synthesizing kinase inhibitors or other bioactive molecules. Notably, the iodine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the tosyl group stabilizes the nitrogen center during synthetic processes.
3-iodo). This analysis assumes the 2-iodo variant as specified in the question, but structural verification is advised.
Properties
IUPAC Name |
4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRJFRYLCREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625961 | |
| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-26-6 | |
| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tosyl-4-chloro-2-iodo-7-azaindole typically involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . This reaction forms the azaindole framework, which is then tosylated to yield the final product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Tosyl-4-chloro-2-iodo-7-azaindole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction Reactions: The azaindole framework can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid.
Scientific Research Applications
N-Tosyl-4-chloro-2-iodo-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It is used to study the biological activities of azaindole derivatives, including their anticancer and antiviral properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Physicochemical Properties
Table 2: Solubility and Stability
- Molecular Weight Impact : this compound’s higher molecular weight (432.66 g/mol) compared to 3-acetyl-4-chloro-7-azaindole (194.62 g/mol) reduces its bioavailability but improves crystallinity for characterization .
Biological Activity
N-Tosyl-4-chloro-2-iodo-7-azaindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by its unique molecular structure, which includes a tosyl group and halogen substituents. Its chemical formula is with a molecular weight of 432.67 g/mol. The compound's structure contributes to its potential as a therapeutic agent, particularly in the context of targeting protein kinases involved in various disease processes.
The primary mechanism of action for this compound involves its interaction with specific protein kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and disrupting critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to effects such as:
- Anticancer Activity : By inhibiting kinases that promote tumor growth, this compound may exhibit anticancer properties.
- Antiviral Effects : It has been suggested that similar azaindole derivatives possess antiviral activities, indicating potential applications in treating viral infections.
Table 1: Biological Activities of this compound
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Kinase Inhibition Study : A study demonstrated that derivatives of azaindoles, including N-Tosyl variants, showed significant inhibitory effects on various kinases, suggesting their potential role in cancer therapy .
- In Vivo Efficacy : Research indicated that compounds similar to this compound were effective in preclinical models of cancer, showcasing their ability to reduce tumor size and inhibit metastasis .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the 3 and 5 positions of the azaindole core could enhance biological activity without compromising selectivity for target kinases .
Table 2: Structure–Activity Relationship Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
